molecular formula C12H10N4O2S2 B13683081 6,6'-Disulfanediyldinicotinamide

6,6'-Disulfanediyldinicotinamide

Cat. No.: B13683081
M. Wt: 306.4 g/mol
InChI Key: KQGFKOAPVKPFFL-UHFFFAOYSA-N
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Description

6,6'-Disulfanediyldinicotinamide (CAS: 17602-43-6) is a dimeric compound comprising two nicotinamide moieties linked by a disulfide (-S-S-) bridge. This structure confers redox-active properties, making it relevant in biochemical and pharmaceutical research, particularly in studies involving thiol-disulfide exchange mechanisms . The compound is commercially available through specialized suppliers, though its applications remain niche compared to structurally related analogs .

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

6-[(5-carbamoylpyridin-2-yl)disulfanyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c13-11(17)7-1-3-9(15-5-7)19-20-10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18)

InChI Key

KQGFKOAPVKPFFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)SSC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Disulfanediyldinicotinamide typically involves the reaction of nicotinamide with a disulfide-forming reagent. One common method is the oxidation of thiol groups in nicotinamide derivatives to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under controlled conditions.

Industrial Production Methods

Industrial production of 6,6’-Disulfanediyldinicotinamide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6,6’-Disulfanediyldinicotinamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The nicotinamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Thiol-containing nicotinamide derivatives

    Substitution: Various substituted nicotinamide compounds

Scientific Research Applications

6,6’-Disulfanediyldinicotinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 6,6’-Disulfanediyldinicotinamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the regulation of oxidative stress.

Comparison with Similar Compounds

6,6'-Dithiodinicotinic Acid

  • CAS: Not explicitly listed (13 suppliers reported) .
  • Structure : Similar disulfide bridge but with carboxylic acid (-COOH) groups replacing the amide (-CONH₂) in 6,6'-Disulfanediyldinicotinamide.
  • Properties :
    • Enhanced solubility in polar solvents due to ionizable -COOH groups.
    • Broader commercial availability (13 suppliers vs. 1 for this compound), suggesting wider industrial use .
  • Applications : Likely used in metal chelation or as a ligand in coordination chemistry due to its acidic functional groups.

6,6'-Dithiobis(4-aminohexanoic acid) Bis(trifluoroacetate)

  • CAS : 156143-51-0 .
  • Structure: Disulfide bridge connects two 4-aminohexanoic acid units, each modified with trifluoroacetate (-CF₃COO⁻) groups.
  • Properties: Increased hydrophilicity and stability under acidic conditions due to amino (-NH₂) and trifluoroacetate moieties. 3 suppliers reported, indicating specialized use in peptide synthesis or protein crosslinking .
  • Applications: Potential role in stabilizing disulfide bonds in bioconjugation or drug delivery systems.

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Contrast : Unlike this compound, diphenylamines lack redox-active sulfur bonds, limiting their utility in thiol-mediated processes .

Research Implications and Gaps

  • Redox Activity : The disulfide bridge in this compound is critical for applications in drug delivery systems targeting intracellular glutathione levels .
  • Commercial Limitations: Limited supplier data for this compound suggests a need for further industrial exploration.
  • Structural Optimization : Replacing amide groups with carboxylates (as in 6,6'-Dithiodinicotinic Acid) improves solubility but may reduce membrane permeability .

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